molecular formula C22H18N2O5 B4052320 3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid

3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid

Cat. No.: B4052320
M. Wt: 390.4 g/mol
InChI Key: DWNRZOGUZXKPDE-CPNJWEJPSA-N
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Description

3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.12157168 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclisation and Transformation into Benzofuran Derivatives

The study by Abdel‐Wahhab and El-Assal (1968) focused on the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid to methyl 4-acetoxybenzofuran-6-carboxylate, transforming into 4-methoxybenzofuran. This transformation showcases the compound's utility in synthesizing benzofuran derivatives, which are crucial in organic synthesis and potentially in pharmaceuticals (Abdel‐Wahhab & El-Assal, 1968).

Anti-malarial Agent Development

Wiesner et al. (2003) developed a [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a novel lead for anti-malarial agents. The study indicated the importance of substituents for the acyl residue in the benzophenone core, contributing to the development of potent anti-malarial drugs (Wiesner et al., 2003).

Enhanced Activity of Thermolysin

Inouye, Lee, and Tonomura (1996) investigated how salts enhance the activity of thermolysin in hydrolyzing N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide and other substrates. Their findings provide insights into enzyme activation by salts, which could have implications for enzymology and biocatalysis (Inouye, Lee, & Tonomura, 1996).

Synthesis of Liquid Crystalline Polymers

Saminathan and Pillai (2000) synthesized liquid crystalline polymers with cross-linked network structures containing azobenzene mesogens, demonstrating the application of furyl compounds in creating materials with unique optical and electronic properties. This research contributes to the development of advanced materials for displays and photonic devices (Saminathan & Pillai, 2000).

Glass Fiber Reinforced Composites Fabrication

Raval, Patel, and Vyas (2002) discussed synthesizing and characterizing composites from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile, emphasizing the compound's utility in creating reinforced materials with potential applications in aerospace, automotive, and construction (Raval, Patel, & Vyas, 2002).

Properties

IUPAC Name

3-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-14-7-9-15(10-8-14)20(25)24-19(13-18-6-3-11-29-18)21(26)23-17-5-2-4-16(12-17)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNRZOGUZXKPDE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid
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3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid
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3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid
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3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid

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